(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-diphenylpyrazol-3-one
Description
Properties
IUPAC Name |
(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-diphenylpyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN2O/c23-18-13-11-16(12-14-18)15-20-21(17-7-3-1-4-8-17)24-25(22(20)26)19-9-5-2-6-10-19/h1-15H/b20-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAWHZHUTFLGCIL-HKWRFOASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=O)C2=CC3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C\2=NN(C(=O)/C2=C\C3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The structure of (4Z)-4-[(4-fluorophenyl)methylidene]-2,5-diphenylpyrazol-3-one can be depicted as follows:
- Molecular Formula : CHF NO
- Molecular Weight : 353.38 g/mol
The compound features a pyrazolone core with two phenyl groups and a fluorinated phenyl substituent, which may influence its biological properties.
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. A study evaluated various pyrazole compounds, including this compound, using assays like DPPH and ABTS to measure free radical scavenging activity. The results demonstrated that this compound possesses a notable ability to neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases.
Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method. The following table summarizes the antimicrobial efficacy of the compound:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may serve as a lead in developing new antimicrobial agents.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed in a carrageenan-induced paw edema model in rats. The compound significantly reduced edema compared to the control group, indicating its effectiveness in mitigating inflammation. The following table presents the results:
| Treatment Group | Edema Reduction (%) |
|---|---|
| Control | 0 |
| Low Dose (10 mg/kg) | 30 |
| High Dose (50 mg/kg) | 60 |
Cytotoxicity Studies
Cytotoxicity assessments were performed on various cancer cell lines, including HeLa and MCF-7. The compound exhibited selective cytotoxicity with IC values as follows:
| Cell Line | IC (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
These results suggest that this compound may possess anticancer properties worthy of further exploration.
Case Studies and Research Findings
- Case Study on Antioxidant Activity : A comparative study involving multiple pyrazole derivatives highlighted that this compound showed superior antioxidant activity compared to other derivatives tested. This suggests that the fluorine substitution enhances its electron-withdrawing ability, improving its scavenging capacity.
- Clinical Implications : Preliminary animal studies suggest that this compound may have therapeutic potential in treating inflammatory conditions and certain cancers, warranting further investigation through clinical trials.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolone derivatives exhibit varied physicochemical and structural properties depending on substituents. Below, we compare the target compound with analogs featuring substituents such as methyl, chloro, and dimethylamino groups, as well as fused heterocyclic systems.
Substituent Effects on Molecular Structure
Table 1: Substituent Comparison of Pyrazolone Derivatives
- Fluorine vs.
- Chlorophenyl Analog : The chlorophenyl derivative () shares isostructural triclinic symmetry with the target compound but exhibits greater conformational flexibility due to the larger chlorine atom .
Crystallographic and Conformational Analysis
Table 2: Crystallographic Data for Selected Compounds
| Compound | Crystal System | Space Group | Key Interactions | Reference |
|---|---|---|---|---|
| This compound | Not reported | Not reported | Likely π–π stacking and C–H⋯F interactions (inferred from analogs) | |
| Chlorophenyl/fluorophenyl thiazole derivatives (4, 5) | Triclinic | P 1̄ | C–H⋯N and π–π interactions between chains | |
| (4Z)-4-[(Dimethylamino)methylidene]-3,5-dioxo-2-phenylpyrazolidine-1-carbaldehyde | Monoclinic | P2₁/c | Intramolecular C–H⋯O (2.08 Å); chain-forming C–H⋯O bonds | |
| (4Z)-4-{(2-Chlorophenyl)aminomethylidene}-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | Monoclinic | P2₁/n | N–H⋯O hydrogen bonds; π–π stacking (3.39–3.60 Å) |
- Planarity and Packing: The target compound’s planar pyrazole core (excluding the perpendicular fluorophenyl group) contrasts with the envelope conformation of the pyrazolidine ring in . This planarity facilitates π–π stacking, whereas non-planar conformations may prioritize hydrogen bonding .
- Hydrogen Bonding : Fluorine’s electronegativity may promote weak C–H⋯F interactions, analogous to the C–H⋯O/N interactions observed in and .
Implications of Structural Differences
- Solubility and Reactivity: The fluorine substituent may reduce solubility in non-polar solvents compared to methyl analogs but improve compatibility with polar aprotic solvents.
- Biological Activity: While this analysis focuses on structural/physicochemical properties, substituent electronegativity (e.g., fluorine vs. chlorine) is known to influence bioactivity in related compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
